4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride
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Overview
Description
4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrimidine ring, a carbonyl chloride group at the 5th position, and an additional hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride typically involves the chlorination of 4,6-dihydroxypyrimidine. The process begins with the reaction of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The mixture is then refluxed, and hydrochloric acid is added to adjust the pH. The resulting 4,6-dihydroxypyrimidine is then chlorinated using thionyl chloride in the presence of a chlorination catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing costs and environmental impact. The use of efficient chlorination catalysts and controlled reaction conditions are crucial for achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, and thiols.
Condensation Reactions: The carbonyl chloride group can react with amines to form amides.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Chlorination catalysts such as thionyl chloride are used in the synthesis process.
Solvents: Organic solvents like dichloroethane are often used to facilitate reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its chemical structure and the nature of the target. The presence of chlorine atoms and the carbonyl chloride group allows it to form strong interactions with biological molecules, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloropyrimidine-5-carboxaldehyde
- 2-Amino-4,6-dichloropyrimidine
- 4,6-Difluoropyrimidine
- 4,6-Dihydroxypyrimidine
Uniqueness
4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride is unique due to the presence of both chlorine atoms and a carbonyl chloride group, which imparts distinct reactivity and interaction properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C5H2Cl4N2O |
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Molecular Weight |
247.9 g/mol |
IUPAC Name |
4,6-dichloropyrimidine-5-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C5HCl3N2O.ClH/c6-3-2(5(8)11)4(7)10-1-9-3;/h1H;1H |
InChI Key |
YSUQWMZCJCEJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl.Cl |
Origin of Product |
United States |
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